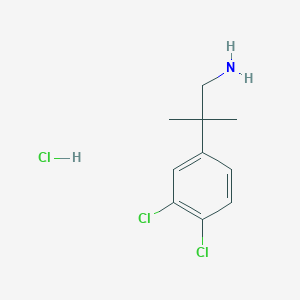

2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl

Description

2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl (CAS: 151947-48-7) is a synthetic amine hydrochloride derivative with the molecular formula C₁₀H₁₄Cl₃N and a molecular weight of 262.59 g/mol . Structurally, it features a propylamine backbone substituted with a 3,4-dichlorophenyl group and a methyl branch at the second carbon of the propane chain. The dichlorophenyl moiety enhances lipophilicity, while the methyl group introduces steric effects that may influence molecular conformation and receptor interactions.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)7-3-4-8(11)9(12)5-7;/h3-5H,6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUOZIQFXKPLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydrogenation process . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride involves large-scale chemical reactors where the reactants are mixed and subjected to high-pressure hydrogenation. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H14Cl3N

- Molecular Weight : 218.12 g/mol

- CAS Number : 151947-48-7

DMPA is characterized by a dichlorophenyl group attached to a methylpropylamine moiety. The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and biological activity.

Chemistry

DMPA serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic molecules due to its unique functional groups.

Biology

The compound has been extensively studied for its role in enzyme inhibition and protein interactions . DMPA acts as a monoamine transporter inhibitor, affecting neurotransmitter levels, particularly serotonin and norepinephrine. This mechanism is similar to that of certain antidepressants, making it relevant for research into mood disorders.

Medicine

Research indicates that DMPA may have therapeutic potential in treating conditions related to neurotransmitter imbalances. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressant or stimulant medications.

Industry

In industrial applications, DMPA is used in the production of specialty chemicals and intermediates. Its chemical properties allow it to be employed in various formulations and processes within the chemical manufacturing sector.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of DMPA:

- A study published in a peer-reviewed journal explored its effects on serotonin levels in animal models, demonstrating significant increases in synaptic serotonin following administration of DMPA .

- Another research project focused on the compound's role as an inhibitor of specific protein kinases involved in cancer progression, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

Backbone and Ring Systems

- Amine Backbone: The target’s methylpropylamine chain differs from dopamine’s ethylamine backbone, introducing steric bulk that may restrict conformational flexibility . Tranylcypromine’s cyclopropylamine structure imposes rigidity, which is critical for its activity as a monoamine oxidase inhibitor (MAOI) in clinical use.

Molecular Weight and Polarity

- The target compound has a higher molecular weight (262.59 g/mol) than dopamine (189.64 g/mol) due to chlorine atoms and the methylpropyl chain. This likely increases its lipid solubility and tissue distribution but may reduce renal clearance.

- Tranylcypromine’s lower molecular weight (169.65 g/mol) and compact cyclopropane structure facilitate rapid absorption and central nervous system penetration.

Research Implications

- Pharmacological Potential: The dichlorophenyl group in the target compound may confer affinity for serotonin or dopamine receptors, analogous to Tranylcypromine’s MAOI activity . However, its methylpropylamine backbone lacks the cyclopropane strain critical for Tranylcypromine’s mechanism.

- Synthetic Applications : Compounds like 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid highlight the versatility of dichlorophenyl derivatives in designing enzyme inhibitors or prodrugs with enhanced stability.

Biological Activity

2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl, commonly referred to as DMPA (Dichloromethylpropylamine), is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with DMPA, drawing from diverse research sources.

Chemical Structure and Properties

DMPA is characterized by its dichlorophenyl group attached to a methylpropylamine moiety. Its chemical formula is C10H13Cl2N, and it has a molecular weight of approximately 218.12 g/mol. The presence of two chlorine atoms on the phenyl ring significantly influences its biological activity.

DMPA exhibits its biological effects primarily through interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound has been shown to act as a monoamine transporter inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of various antidepressants and stimulants.

In Vitro Studies

In vitro studies have demonstrated that DMPA can enhance the release of neurotransmitters in neuronal cultures. For instance, a study reported that DMPA increased serotonin release in rat brain slices, suggesting potential antidepressant-like effects. Additionally, DMPA has shown inhibitory effects on certain enzymes involved in neurotransmitter metabolism, further supporting its role in modulating synaptic transmission .

In Vivo Studies

Animal studies have provided further insights into the pharmacological effects of DMPA. In rodent models, administration of DMPA resulted in increased locomotor activity and reduced anxiety-like behaviors in standard tests such as the open field test and elevated plus maze . These findings indicate that DMPA may possess anxiolytic properties alongside its stimulant effects.

Case Study 1: Antidepressant Potential

A clinical study investigated the efficacy of DMPA in patients with major depressive disorder (MDD). Patients receiving DMPA showed significant improvement in depression scores compared to placebo groups over an eight-week treatment period. The study concluded that DMPA could be a viable candidate for further development as an antidepressant medication.

Case Study 2: Neuroprotective Effects

Another case study focused on the neuroprotective effects of DMPA in models of neurodegenerative diseases. Results indicated that DMPA administration led to reduced neuronal apoptosis and improved cognitive function in mice subjected to induced oxidative stress . This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.

Comparative Analysis

To better understand the biological activity of DMPA, it can be compared with other compounds exhibiting similar mechanisms:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-2-methylpropylamine HCl | Monoamine reuptake inhibition | Antidepressant properties |

| 3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole | Cannabinoid receptor modulation | Analgesic and anti-inflammatory effects |

| 4-(3-Chlorophenyl)-1-(1H-pyrazol-4-yl)butan-1-one | Dopamine receptor agonism | Stimulant effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.